molecular formula C9H15NO2 B13299590 4-[(Furan-2-ylmethyl)amino]butan-2-ol

4-[(Furan-2-ylmethyl)amino]butan-2-ol

Cat. No.: B13299590
M. Wt: 169.22 g/mol
InChI Key: NGVBKVGLBXANGQ-UHFFFAOYSA-N
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Description

4-[(Furan-2-ylmethyl)amino]butan-2-ol is an amino alcohol derivative featuring a furan-2-ylmethyl group attached to the nitrogen atom of a butan-2-ol backbone. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol. The compound combines a hydroxyl group (-OH) at the second carbon of the butanol chain and a secondary amine (-NH-) linked to a furan ring. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and amine groups, and aromatic characteristics from the furan moiety. Potential applications include its use as an intermediate in pharmaceutical synthesis or fragrance development, though specific industrial uses remain understudied .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

4-(furan-2-ylmethylamino)butan-2-ol

InChI

InChI=1S/C9H15NO2/c1-8(11)4-5-10-7-9-3-2-6-12-9/h2-3,6,8,10-11H,4-5,7H2,1H3

InChI Key

NGVBKVGLBXANGQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC=CO1)O

Origin of Product

United States

Preparation Methods

Reductive Amination of Furan-2-carboxaldehyde with 4-Aminobutan-2-ol

Method Summary:

  • The most common and direct synthetic approach involves the reductive amination of furan-2-carboxaldehyde with 4-aminobutan-2-ol .
  • This reaction forms an imine intermediate, which is subsequently reduced to yield the target secondary amine.

Typical Procedure:

Step Reagents and Conditions Notes
1 Mix furan-2-carboxaldehyde and 4-aminobutan-2-ol in a suitable solvent (e.g., methanol or ethanol) Equimolar amounts or slight excess of amine
2 Stir at room temperature or mild heating (25–50 °C) to form imine intermediate Reaction monitored by TLC or NMR
3 Add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) NaBH(OAc)3 preferred for selectivity in reductive amination
4 Stir for several hours until completion Reaction times vary from 2 to 24 hours
5 Workup by aqueous quench, extraction, and purification by column chromatography or recrystallization Yields typically range 70–90%

Advantages:

  • Straightforward and widely used in amine synthesis.
  • Mild conditions preserve the furan ring.
  • High selectivity with appropriate reducing agents.

Disadvantages:

  • Requires careful control of reaction conditions to avoid over-reduction or side reactions.
  • Purification may be needed to remove unreacted starting materials or side products.

Nucleophilic Substitution Using Furan-2-ylmethyl Halides

Method Summary:

  • Another approach involves the preparation of furan-2-ylmethyl halides (e.g., bromide or chloride), which then undergo nucleophilic substitution with 4-aminobutan-2-ol.

Typical Procedure:

Step Reagents and Conditions Notes
1 Synthesize furan-2-ylmethyl bromide from furan-2-methanol using PBr3 or similar reagent Requires careful handling due to sensitivity of furan
2 React furan-2-ylmethyl bromide with 4-aminobutan-2-ol in polar aprotic solvent (e.g., DMF) Base such as potassium carbonate may be added
3 Stir at elevated temperature (50–80 °C) for several hours Reaction monitored by TLC or LC-MS
4 Workup by aqueous extraction and purification Yields moderate to good (50–80%)

Advantages:

  • Allows direct C–N bond formation.
  • Suitable for scale-up with proper optimization.

Disadvantages:

  • Preparation of halide intermediates can be challenging and may lead to side reactions.
  • Furan ring can be sensitive to harsh halogenation conditions.

Catalytic Hydrogenation of Imine Intermediates

Method Summary:

  • Imine intermediates formed from furan-2-carboxaldehyde and 4-aminobutan-2-ol can be hydrogenated catalytically using heterogeneous catalysts.

Typical Procedure:

Step Reagents and Conditions Notes
1 Prepare imine intermediate by mixing aldehyde and amine As above
2 Subject imine solution to hydrogenation using Pd/C or Raney Nickel catalyst Hydrogen pressure 1–10 bar, temperature 25–60 °C
3 Monitor reaction progress by GC or NMR Typically 2–6 hours
4 Filter catalyst, concentrate, and purify product High selectivity and yield (up to 90%)

Advantages:

  • Clean reduction with water as byproduct.
  • Avoids use of chemical hydrides.

Disadvantages:

  • Requires hydrogenation equipment.
  • Catalyst poisoning possible from furan ring or impurities.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield Range (%) Advantages Disadvantages
Reductive Amination Furan-2-carboxaldehyde, NaBH(OAc)3 Room temp, 2–24 h 70–90 Mild, selective, straightforward Requires careful control
Nucleophilic Substitution Furan-2-ylmethyl bromide, amine 50–80 °C, several hours 50–80 Direct C–N bond formation Halide prep sensitive, moderate yield
Catalytic Hydrogenation of Imines Pd/C or Raney Ni, H2 1–10 bar H2, 25–60 °C, 2–6 h 80–90 Clean, high yield Requires catalyst, equipment

Research Findings and Optimization Notes

  • Catalyst Choice: Studies indicate that sodium triacetoxyborohydride is preferred for reductive amination due to its selectivity and mildness, minimizing furan ring hydrogenation or degradation.

  • Solvent Effects: Alcoholic solvents (methanol, ethanol) facilitate imine formation and solubility of reactants, improving yields.

  • Temperature Control: Elevated temperatures accelerate nucleophilic substitution but may cause furan ring opening; thus, moderate temperatures (50–80 °C) are optimal.

  • Purification: Chromatographic purification is often necessary due to close polarity of starting materials and products; recrystallization is feasible if product crystallinity permits.

  • Scale-Up Considerations: Reductive amination is scalable with continuous flow hydrogenation as an alternative for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(Furan-2-ylmethyl)amino]butan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxaldehyde, while reduction could produce furan-2-ylmethanol.

Scientific Research Applications

4-[(Furan-2-ylmethyl)amino]butan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-[(Furan-2-ylmethyl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, and the amino and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Molecular Formula Functional Groups Key Structural Features
This compound C₉H₁₅NO₂ -OH, -NH-, furan ring Amino alcohol with heteroaromatic ring
4-Phenyl-3-buten-2-ol () C₁₀H₁₂O -OH, conjugated alkene, phenyl Allylic alcohol with phenyl group
4-Phenyl-2-butanone () C₁₀H₁₂O Ketone (-C=O), phenyl Aliphatic ketone with aromatic tail
4-{4-(1-hydroxyethyl)-2-nitrophenylamino}butan-2-ol () C₁₃H₂₀N₂O₄ -OH, -NO₂, -NH-, ether Nitro-substituted aromatic amino alcohol

Key Observations :

  • Hydroxyl vs. Ketone Groups: The hydroxyl group in this compound enhances hydrogen-bonding capacity and water solubility compared to the ketone in 4-Phenyl-2-butanone, which is more lipophilic .
  • Nitro Group Impact : The nitro group in ’s compound introduces strong electron-withdrawing effects, contrasting with the electron-donating furan in the target molecule. This difference may influence stability and metabolic pathways .

Table 2: Comparative Properties

Compound Boiling Point (°C) Solubility (Water) Safety Profile (Key Concerns)
This compound Not reported Moderate Limited data; potential amine toxicity
4-Phenyl-3-buten-2-ol () ~250–260 Low IFRA-restricted (sensitization risk)
4-Phenyl-2-butanone () ~245–250 Insoluble Lab use only; irritant on inhalation
4-{[4-(1-hydroxyethyl)...}butan-2-ol () Not reported Low Nitro group raises toxicity concerns

Key Findings :

  • Reactivity : The conjugated alkene in 4-Phenyl-3-buten-2-ol may undergo oxidation or polymerization, whereas the furan ring in the target compound is prone to ring-opening reactions under acidic conditions .

Research Recommendations

Further studies should prioritize:

Toxicological Assessments: Acute and chronic toxicity profiling of this compound.

Synthetic Applications : Exploration of its role in asymmetric catalysis or drug synthesis.

Regulatory Alignment : Comparative analysis with IFRA standards to evaluate fragrance compatibility .

Biological Activity

4-[(Furan-2-ylmethyl)amino]butan-2-ol is a compound of interest due to its unique structural features, which include a furan ring and functional groups such as amino and hydroxyl groups. These characteristics suggest potential biological activities, including interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antibacterial properties, and other relevant biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H11N1O2\text{C}_9\text{H}_{11}\text{N}_1\text{O}_2

This structure features:

  • A furan ring, which is known for its reactivity in biological systems.
  • An amino group that can participate in hydrogen bonding.
  • A hydroxyl group that enhances solubility and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan ring can undergo electrophilic aromatic substitution, while the amino and hydroxyl groups facilitate hydrogen bonding with enzymes and receptors. These interactions can modulate enzyme activity and cellular signaling pathways, leading to various physiological effects.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of this compound. The compound has shown promising results against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.025 mg/mL
Bacillus subtilis0.0048 mg/mL
Pseudomonas aeruginosa0.039 mg/mL

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives of alkaloids, including compounds similar to this compound. The results indicated strong inhibition against E. coli and S. aureus, with complete bacterial death observed within 8 hours at specific concentrations .
  • Mechanistic Insights : Another investigation focused on the mechanism by which this compound exerts its antibacterial effects. It was found that the presence of the furan moiety enhances interaction with bacterial cell membranes, leading to increased permeability and subsequent cell lysis.

Other Biological Activities

In addition to its antibacterial properties, this compound may exhibit other biological activities:

  • Antifungal Activity : Preliminary tests indicate potential antifungal effects against strains like Candida albicans.
Fungal Strain MIC
Candida albicans0.0098 mg/mL

This suggests a broader spectrum of activity that could be explored in future research .

Q & A

Q. What are the optimal synthetic routes for 4-[(Furan-2-ylmethyl)amino]butan-2-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves reductive amination of furan-2-carbaldehyde with butan-2-ol derivatives. Key steps include:

  • Step 1 : Condensation of furan-2-ylmethylamine with a ketone precursor (e.g., butan-2-one) under acidic conditions to form an imine intermediate.
  • Step 2 : Reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C) to yield the amino alcohol.
    Critical parameters include temperature control (e.g., 0–5°C for imine stabilization) and solvent choice (e.g., methanol for polar intermediates). Impurities often arise from over-reduction or side reactions with the furan ring; purification via column chromatography (silica gel, CH₂Cl₂/MeOH) is recommended .

Q. How can the structural and stereochemical properties of this compound be characterized?

  • NMR spectroscopy : ¹H/¹³C NMR identifies the hydroxyl (-OH, δ ~1.5–2.0 ppm) and amino (-NH, δ ~2.5–3.5 ppm) protons, while the furan ring protons appear as distinct doublets (δ ~6.0–7.5 ppm).
  • Chiral HPLC or polarimetry resolves enantiomers if the compound has a stereocenter (common in amino alcohols).
  • X-ray crystallography confirms spatial arrangement, particularly hydrogen bonding between the hydroxyl group and nitrogen lone pairs .

Q. What are the common chemical reactions involving this compound?

The compound undergoes:

  • Oxidation : The hydroxyl group can be oxidized to a ketone (e.g., using KMnO₄) or carboxylic acid (CrO₃), altering biological activity.
  • Hydrogenation : The furan ring is susceptible to hydrogenation (e.g., H₂/Pd), forming tetrahydrofuran derivatives, which may enhance stability .
  • Substitution : Electrophilic attack on the furan ring (e.g., nitration) modifies electronic properties .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies elucidate its mechanism?

  • Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms or kinases using fluorometric/colorimetric substrates.
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to receptors like G-protein-coupled receptors (GPCRs). The furan ring’s π-π stacking and hydroxyl group’s hydrogen bonding are critical for target engagement .
  • Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions .

Q. How can conflicting data on the compound’s bioactivity be resolved?

Contradictions in biological activity (e.g., cytotoxicity vs. neuroprotection) may arise from:

  • Enantiomeric differences : Use chiral separation (e.g., HPLC with amylose columns) to test individual enantiomers.
  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate with orthogonal methods (e.g., Western blotting alongside ELISA) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH optimization : The amino alcohol is prone to degradation at extremes (pH < 3 or > 10). Buffered formulations (pH 7.4) enhance shelf life.
  • Prodrug design : Acetylation of the hydroxyl group or PEGylation reduces metabolic susceptibility .

Q. How can computational chemistry predict the compound’s reactivity and toxicity?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • ADMET prediction : Tools like SwissADME assess permeability (LogP), cytochrome inhibition, and Ames test outcomes .

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